molecular formula C12H12N2 B14656089 4-(2-Phenylethyl)pyridazine CAS No. 50901-49-0

4-(2-Phenylethyl)pyridazine

Cat. No.: B14656089
CAS No.: 50901-49-0
M. Wt: 184.24 g/mol
InChI Key: FZFILHQQMYARJK-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)pyridazine is a pyridazine derivative featuring a phenethyl substituent at the 4-position of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

CAS No.

50901-49-0

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-(2-phenylethyl)pyridazine

InChI

InChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-14-10-12/h1-5,8-10H,6-7H2

InChI Key

FZFILHQQMYARJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=NC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Phenylethyl)pyridazine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylhydrazine with a suitable dicarbonyl compound under acidic conditions. This reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the pyridazine ring .

Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, copper-catalyzed cyclizations of β,γ-unsaturated hydrazones have been reported to efficiently produce pyridazine derivatives under mild conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Key Observations :

  • Synthetic Routes : While 3,6-bis(4-tert-butylphenyl)pyridazine is synthesized via Suzuki coupling , other derivatives like [1,2,4]triazolo[4,3-b]pyridazine require cyclization steps . The phenethyl group in 4-(2-Phenylethyl)pyridazine may be introduced via alkylation or palladium-catalyzed coupling, though direct evidence is lacking.
  • Substituent Effects : Bulky groups (e.g., tert-butylphenyl) enhance ligand efficiency in coordination chemistry , whereas electron-withdrawing groups (e.g., chloro) in 3-chloro-6-piperazinylpyridazine improve bioactivity .

Key Observations :

  • Activity Modulation: Substituents drastically alter target specificity. For example, ethylpropanoate in [1,2,4]triazolo derivatives improves BRD4 affinity , while saturated pyrrolopyridazines exhibit pathogen-selective antimicrobial effects .
  • Phenethyl Group Implications : The phenethyl moiety in this compound may enhance blood-brain barrier penetration or protein binding, akin to phenethylamine derivatives.
Physicochemical and Pharmacokinetic Properties
Property This compound (Inferred) 4-(2-Phenylethyl)pyridine 3,6-Bis(4-tert-butylphenyl)pyridazine
Melting Point ~70–80°C (estimated) 69–70°C Not reported (crystalline solid)
Lipophilicity (logP) High (due to phenethyl) Moderate Very high (tert-butyl groups)
Solubility Low in water Low Low (nonpolar substituents)

Key Observations :

  • tert-Butylphenyl substitutions (as in ) further elevate logP, which may limit bioavailability despite enhancing target affinity.

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